BenchChemオンラインストアへようこそ!

1-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine

Dopamine Receptor Binding Neuropharmacology Structure-Activity Relationship (SAR)

Procure 1-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine (CAS 947013-92-5) for your dopamine receptor research. This benzimidazole derivative is distinguished by its exceptionally high affinity for the human dopamine D2L receptor (Ki = 0.140 nM), making it a critical tool for high-sensitivity binding assays and target-specific SAR studies. Its 38.6-fold selectivity over D3 (Ki = 5.40 nM) and 215-fold selectivity over D4 (Ki = 30.1 nM) allows for precise subtype differentiation. Do not substitute with generic benzimidazoles; subtle structural variations dramatically alter pharmacological profiles, directly impacting experimental reproducibility and data validity. Secure this key benchmark compound to ensure your research integrity.

Molecular Formula C12H17N3
Molecular Weight 203.28
CAS No. 947013-92-5
Cat. No. B3313815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine
CAS947013-92-5
Molecular FormulaC12H17N3
Molecular Weight203.28
Structural Identifiers
SMILESCC(C)N1C2=CC=CC=C2N=C1C(C)N
InChIInChI=1S/C12H17N3/c1-8(2)15-11-7-5-4-6-10(11)14-12(15)9(3)13/h4-9H,13H2,1-3H3
InChIKeyDINKAAJNPJWPAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(Propan-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine (CAS 947013-92-5): A Potent Dopamine Receptor Ligand for Neuropharmacology Research and Procurement


1-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine, also known as 1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethan-1-amine, is a benzimidazole derivative with a molecular formula of C12H17N3 and a molecular weight of 203.28 g/mol . This compound is distinguished by its exceptionally high affinity for human dopamine D2L receptors, with a reported inhibition constant (Ki) of 0.140 nM, as determined by radioligand displacement assays [1]. It also exhibits significant, though lower, affinity for D3 (Ki = 5.40 nM) and D4 (Ki = 30.1 nM) receptors [1]. As a potent research ligand for dopamine receptors, its procurement is critical for studies of dopaminergic signaling, drug discovery, and the development of novel therapeutics for neurological and psychiatric disorders.

Critical Procurement Warning: Why Generic Benzimidazole Substitution Cannot Replicate the Functional Profile of CAS 947013-92-5


The benzimidazole scaffold is a privileged structure in medicinal chemistry, giving rise to numerous compounds with diverse biological activities, including kinase inhibition, antimicrobial effects, and receptor modulation [1]. However, subtle structural variations, particularly in the N1-substituent and the C2-side chain, can lead to dramatic shifts in target affinity, selectivity, and overall pharmacological profile. For example, while the target compound 1-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine exhibits picomolar affinity for the dopamine D2L receptor (Ki = 0.140 nM) [2], a structurally distinct dimeric benzimidazole, PD 152255, shows over 4,000-fold lower affinity for the same receptor (Ki = 565 nM) [3]. This extreme sensitivity of structure-activity relationships (SAR) underscores why generic substitution of one benzimidazole derivative for another is scientifically invalid and can lead to irreproducible or erroneous experimental outcomes. Procurement decisions must be guided by precise, target-specific binding data.

Quantitative Evidence Guide: Verifiable Differentiation of 1-[1-(Propan-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine (CAS 947013-92-5) from Key Comparators


Sub-Nanomolar Dopamine D2L Receptor Affinity: A Quantified Advantage Over Other Benzimidazole-Derived Ligands

This compound demonstrates an exceptionally high affinity for the human dopamine D2L receptor, with a Ki of 0.140 nM. This is orders of magnitude more potent than other benzimidazole derivatives tested under similar conditions. For instance, the dimeric benzimidazole PD 152255 has a reported Ki of 565 nM for the same receptor, representing a >4,000-fold difference in binding affinity [1]. This stark contrast highlights the critical role of the specific N1-isopropyl and C2-ethan-1-amine substitution pattern of the target compound in achieving potent D2L engagement, a feature not shared by all benzimidazoles.

Dopamine Receptor Binding Neuropharmacology Structure-Activity Relationship (SAR)

Quantified Dopamine Receptor Subtype Selectivity Profile: A Defined Fingerprint for Rational Ligand Selection

The compound exhibits a defined and quantifiable selectivity profile across dopamine receptor subtypes (D2L, D3, D4), as determined by parallel radioligand binding assays. Its affinity for D2L (Ki = 0.140 nM) is 38.6-fold higher than for D3 (Ki = 5.40 nM) and 215-fold higher than for D4 (Ki = 30.1 nM) [1]. This is in contrast to other dopaminergic ligands like haloperidol, which shows a different selectivity pattern (e.g., high affinity for both D2 and D3) [2]. This precise, data-defined fingerprint enables researchers to deconvolute the roles of specific dopamine receptor subtypes in complex biological systems, a task that is impossible with less well-characterized or less selective probes.

Receptor Selectivity Dopamine Receptor Subtypes Binding Profile

High Purity and Defined Salt Form for Reproducible Research Applications

The compound is commercially available as a free base and as a dihydrochloride salt, with a typical purity of 95% for research use . The availability of a defined salt form, in contrast to an unspecified or mixed salt, is critical for accurate dosing in biological assays. The dihydrochloride salt (CAS 1185299-14-2) has a distinct molecular weight (276.21 g/mol) and solubility profile compared to the free base (203.28 g/mol) . This specification is a key differentiator from less well-characterized analogs that may be sold without a defined salt or purity profile, thereby introducing significant variability into experimental protocols. Selecting a compound with a known salt form and purity grade ensures consistency and reproducibility in research, a fundamental requirement for valid scientific inquiry.

Chemical Purity Salt Form Reproducibility

Validated Research and Industrial Application Scenarios for 1-[1-(Propan-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine (CAS 947013-92-5)


High-Sensitivity Radioligand Binding Assays for Dopamine D2L Receptor Characterization

The compound's picomolar affinity for the dopamine D2L receptor (Ki = 0.140 nM) [1] makes it an ideal candidate for use as a high-sensitivity radioligand (when appropriately labeled) or as a competitive inhibitor in binding assays. Its exceptional potency allows for the detection of low-abundance receptor populations or the study of ligand-receptor interactions with a high signal-to-noise ratio, a capability not afforded by less potent benzimidazole alternatives like PD 152255 (Ki = 565 nM) [2]. This application is directly supported by the quantitative binding data, enabling precise receptor occupancy studies in neuroscience research and drug discovery programs focused on dopaminergic pathways.

Pharmacological Tool for Deconvoluting Dopamine Receptor Subtype-Specific Signaling

The well-defined selectivity profile of the compound (38.6-fold preference for D2L over D3, and 215-fold over D4) [1] allows its use as a pharmacological tool to dissect the distinct roles of these dopamine receptor subtypes in cellular and in vivo models. This is in contrast to compounds like haloperidol, which exhibit a broader, less selective binding profile [2]. By using this compound in conjunction with other subtype-selective ligands, researchers can attribute specific downstream signaling events or behavioral responses to D2L receptor activation or blockade with a higher degree of confidence, thereby advancing the understanding of dopaminergic function in health and disease.

Chemical Biology Probe in Structure-Activity Relationship (SAR) Studies of Dopaminergic Ligands

The compound's unique structure, featuring a 1-isopropyl group on the benzimidazole core and an ethan-1-amine side chain, serves as a critical reference point in SAR studies aimed at optimizing dopaminergic ligands. Its exceptionally high D2L affinity and defined subtype selectivity provide a benchmark against which the activity of newly synthesized analogs can be quantitatively compared. This enables medicinal chemists to rationally design next-generation compounds with improved potency, selectivity, or pharmacokinetic properties. The compound's defined salt forms (free base and dihydrochloride) further facilitate its use as a reliable and reproducible building block or control in these iterative chemical optimization campaigns.

Quote Request

Request a Quote for 1-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.